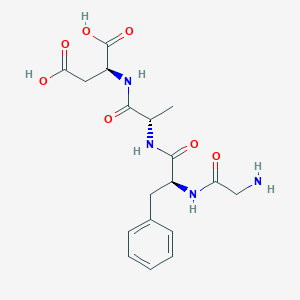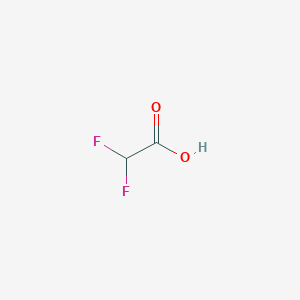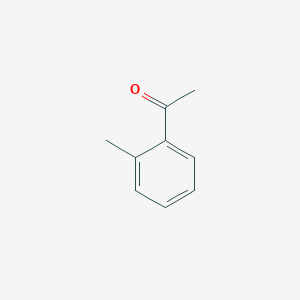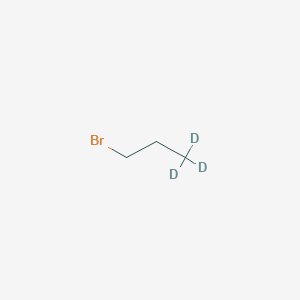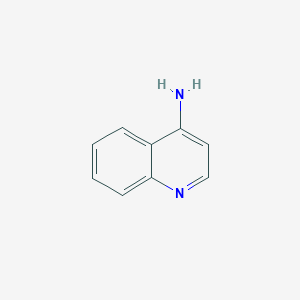
Olodaterol hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'olodatérol est un agoniste bêta-2 adrénergique à action prolongée (LABA) principalement utilisé dans la prise en charge de la bronchopneumopathie chronique obstructive (BPCO), y compris la bronchite chronique et l'emphysème . Il est commercialisé sous le nom de marque Striverdi Respimat et est administré par inhalation . Le composé agit en se liant aux récepteurs bêta-2 adrénergiques des poumons, ce qui conduit à une bronchodilatation et à une amélioration du débit d'air .
Applications De Recherche Scientifique
Olodaterol hydrochloride is extensively used in medical research, particularly in the study of COPD and other respiratory conditions . It has been shown to improve lung function, reduce symptoms such as shortness of breath, and enhance the quality of life for patients with COPD . Additionally, it is used in pharmacological studies to understand the mechanisms of beta2-adrenergic agonists and their effects on airway smooth muscle relaxation .
Mécanisme D'action
Target of Action
Olodaterol hydrochloride primarily targets the beta2-adrenergic receptors . These receptors are membrane-bound and are predominantly located in the lungs . They are normally activated by endogenous epinephrine .
Mode of Action
Olodaterol, a long-acting beta2-adrenergic agonist (LABA), exerts its pharmacological effect by binding and activating the beta2-adrenergic receptors . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase . This enzyme catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Biochemical Pathways
The elevation of cAMP and PKA levels induces bronchodilation by relaxing the airway smooth muscles . This mechanism is particularly beneficial in the treatment of chronic obstructive pulmonary disease (COPD) and the progressive airflow obstruction that is characteristic of it .
Pharmacokinetics
The bioavailability of this compound, when administered via inhalation, is approximately 30% . It is metabolized in the liver and has an elimination half-life of 7.5 hours . Following intravenous administration, it is excreted in the feces (53%) and urine (38%) .
Result of Action
The result of olodaterol’s action is bronchodilation, which helps to mitigate associated symptoms of COPD such as shortness of breath, cough, and sputum production . Single doses of olodaterol have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 hours in patients with COPD, allowing once-daily dosing .
Action Environment
Safety and Hazards
Olodaterol hydrochloride is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to use water spray, carbon dioxide, dry chemical powder, or foam to extinguish it .
Analyse Biochimique
Biochemical Properties
Olodaterol hydrochloride exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine .
Cellular Effects
The activation of beta2-adrenergic receptors by this compound leads to a downstream L-type calcium channel interaction, which mediates smooth muscle relaxation and bronchodilation . This influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of an associated G protein upon the activation of the receptor. This then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .
Temporal Effects in Laboratory Settings
In laboratory settings, single doses of this compound have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with COPD, allowing once daily dosing . This suggests that the effects of this product are stable over time.
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, it is known that this compound is generally well tolerated in clinical studies .
Metabolic Pathways
This compound is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .
Transport and Distribution
The volume of distribution of this compound is high (1110 L), suggesting extensive distribution into tissue . It is also known that the drug is approximately 60% protein-bound .
Subcellular Localization
While specific information on the subcellular localization of this compound was not found, it is known that the drug primarily acts on beta2-adrenergic receptors located in the lungs . This suggests that the drug may be localized in the areas where these receptors are present.
Méthodes De Préparation
La synthèse du chlorhydrate d'olodatérol implique plusieurs étapes. Une méthode comprend la préparation de la 6-benzyloxy-8-[®-1-hydroxy-2-[2-(4-méthoxyphényl)-1,1-diméthyl-éthylamino]-éthyl]-4H-benzo[1,4]oxazin-3-one, suivie d'une hydrogénation utilisant du palladium sur carbone comme catalyseur . Les méthodes de production industrielle se concentrent sur la création de formes cristallines stables, telles que la forme cristalline A et la forme cristalline C, qui se caractérisent par leurs diagrammes de diffraction des rayons X . Ces formes cristallines sont moins sujettes à l'absorption d'humidité et présentent une stabilité améliorée, ce qui les rend adaptées à la production à grande échelle .
Analyse Des Réactions Chimiques
Le chlorhydrate d'olodatérol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : L'hydrogénation est utilisée dans sa synthèse pour réduire les composés intermédiaires.
Substitution : La synthèse implique des réactions de substitution pour introduire des groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent le palladium sur carbone pour l'hydrogénation et divers solvants organiques pour les milieux réactionnels . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final de chlorhydrate d'olodatérol .
Applications de la recherche scientifique
Le chlorhydrate d'olodatérol est largement utilisé dans la recherche médicale, en particulier dans l'étude de la BPCO et d'autres affections respiratoires . Il a été démontré qu'il améliorait la fonction pulmonaire, réduisait les symptômes tels que l'essoufflement et améliorait la qualité de vie des patients atteints de BPCO . De plus, il est utilisé dans les études pharmacologiques pour comprendre les mécanismes des agonistes bêta-2 adrénergiques et leurs effets sur la relaxation des muscles lisses des voies respiratoires .
Mécanisme d'action
Le chlorhydrate d'olodatérol exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques des poumons . Cette liaison active une protéine G associée, qui stimule ensuite l'adénylate cyclase. L'activation de l'adénylate cyclase catalyse la formation d'adénosine monophosphate cyclique (AMPc) et de protéine kinase A (PKA) . Des niveaux élevés d'AMPc et de PKA conduisent à la relaxation des muscles lisses des voies respiratoires, entraînant une bronchodilatation et une amélioration du débit d'air .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'olodatérol est similaire à d'autres agonistes bêta-2 adrénergiques à action prolongée (LABA) tels que l'indacatérol, le vilanterol et le carmoterol . Le chlorhydrate d'olodatérol est unique en raison de son schéma de dosage une fois par jour, qui améliore la compliance et la commodité du patient . Contrairement à certains autres LABA, le chlorhydrate d'olodatérol n'est pas indiqué pour le traitement de l'asthme .
Composés similaires
- Indacatérol
- Vilanterol
- Carmoterol
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs profils pharmacocinétiques et leurs indications spécifiques .
Propriétés
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHVJZZIGJAAW-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027733 | |
| Record name | Olodaterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869477-96-3 | |
| Record name | Olodaterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodaterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodaterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLODATEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


